![molecular formula C8H5NOS B1321774 Thieno[3,2-C]pyridine-2-carbaldehyde CAS No. 94226-19-4](/img/structure/B1321774.png)
Thieno[3,2-C]pyridine-2-carbaldehyde
Overview
Description
Thieno[3,2-c]pyridine-2-carbaldehyde (CAS: 94226-19-4; molecular formula: C₈H₅NOS; molecular weight: 163.196 g/mol) is a heterocyclic aldehyde featuring a fused thiophene-pyridine ring system. This compound is structurally characterized by a pyridine ring fused to a thiophene moiety at the [3,2-c] positions, with an aldehyde functional group at the 2-position (Figure 1). Its unique structure makes it a versatile intermediate in organic synthesis, particularly for constructing pharmacologically active molecules. The aldehyde group enables diverse reactivity, such as condensation reactions to form Schiff bases or thiosemicarbazones, which are pivotal in drug discovery .
Thieno[3,2-c]pyridine derivatives are less explored compared to their isomers (e.g., thieno[2,3-b]pyridines), partly due to challenges in synthesis. Early methods relied on cyclization of Schiff bases or palladium-catalyzed cross-coupling reactions , but recent advances have improved accessibility .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Thieno[3,2-C]pyridine-2-carbaldehyde typically begins with commercially available starting materials such as 2-aminothiophene and 2-chloropyridine.
Cyclization Reaction: The key step involves the cyclization of these starting materials under specific conditions to form the fused ring system. This can be achieved using a palladium-catalyzed cross-coupling reaction.
Formylation: The final step involves the formylation of the fused ring system to introduce the aldehyde group at the 2-position. This can be done using reagents such as Vilsmeier-Haack reagent or formylation agents like dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Thieno[3,2-C]pyridine-2-carbaldehyde can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Thieno[3,2-C]pyridine-2-carbaldehyde serves as a precursor for the synthesis of various biologically active compounds. Its derivatives have been studied for their potential therapeutic effects.
Anticancer Activity
Several derivatives of thieno[3,2-C]pyridine have shown promising anticancer activity. For instance, modifications at the 2-position can enhance the compound's interaction with biological targets involved in cancer progression. Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .
Anti-inflammatory Properties
Thieno[3,2-C]pyridine derivatives have been investigated for their anti-inflammatory properties. These compounds act as inhibitors of Toll-like receptors (TLRs), which play a crucial role in inflammatory responses. Studies have shown that specific derivatives can significantly reduce inflammatory markers in models of rheumatoid arthritis and systemic lupus erythematosus .
Synthesis and Reactivity
The synthesis of this compound typically involves cyclization reactions that yield high yields under optimized conditions. The compound can undergo various transformations:
- Electrophilic Substitution : The formyl group can be converted into nitriles, amides, or esters through electrophilic substitution reactions .
- Oxidation Reactions : Oxidative conditions can lead to the formation of hydroxamic acids and other functional groups that enhance biological activity .
Agrochemical Applications
In addition to its pharmaceutical relevance, this compound has applications in agrochemicals. Its derivatives are being explored as potential pesticides due to their ability to disrupt pest metabolism.
Insecticidal Activity
Research has indicated that certain thieno[3,2-C]pyridine derivatives possess insecticidal properties against common agricultural pests. These compounds target specific biochemical pathways in insects, leading to effective pest management solutions .
Material Science Applications
This compound is also being evaluated for its potential use in material science:
- Conductive Polymers : The compound's structure allows it to be incorporated into conductive polymer matrices, enhancing their electrical properties.
- Dyes and Pigments : Thieno[3,2-C]pyridine derivatives are being studied for their application as dyes due to their vibrant colors and stability under various conditions.
Case Studies
Mechanism of Action
The mechanism of action of Thieno[3,2-C]pyridine-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[3,2-c]pyridine-2-carbaldehyde shares structural homology with other thienopyridine aldehydes and derivatives. Key comparisons include:
Thieno[2,3-b]pyridine-2-carbaldehyde (CAS: 53174-98-4)
- Structure : Pyridine fused to thiophene at [2,3-b] positions, with an aldehyde at the 2-position.
- Synthesis: More extensively studied, with established protocols involving cyclization of thiophene-2-carboxaldehydes and aminoacetaldehyde dimethyl acetal .
- Reactivity : Similar aldehyde functionality but distinct regiochemistry, leading to differences in electronic properties and biological target interactions.
- Applications: Used in synthesizing pyrido[4',5':4,5]thieno[3,2-d]pyrimidines with antimicrobial activity .
Thieno[3,2-c]pyridine-2-carboxylic Acid (CAS: 478149-00-7)
- Structure : Carboxylic acid substituent at the 2-position instead of aldehyde.
- Reactivity : The carboxylic acid group facilitates salt formation or esterification, contrasting with the aldehyde’s nucleophilic addition reactivity.
Thieno[3,2-b]pyridine-2-carbaldehyde (CAS: 94191-18-1)
- Structure : Positional isomer with fused thiophene at [3,2-b] positions.
- Synthesis : Requires alternative cyclization strategies, such as intramolecular palladium-catalyzed arylation .
- Biological Activity: Derivatives exhibit cytotoxicity against melanoma cells, highlighting the impact of substitution patterns on bioactivity .
Thieno[3,2-c]quinoline-2-carboxylates
- Structure: Extended quinoline ring fused to thiophene, with ester substituents.
- Synthesis : Prepared via Suzuki-Miyaura cross-coupling, enabling aryl/alkenyl group incorporation .
Comparative Data Table
Key Research Findings
- Synthetic Accessibility: this compound is less synthetically accessible than its [2,3-b] isomer due to regiochemical challenges, but modern methods (e.g., imine-mediated annulation) have improved yields .
- Biological Performance: While thieno[3,2-c]quinoline derivatives show superior anticancer activity, the simpler pyridine-carbaldehyde scaffold remains valuable for fragment-based drug design due to its modularity .
Biological Activity
Thieno[3,2-C]pyridine-2-carbaldehyde is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a fused thieno and pyridine ring structure with an aldehyde functional group. Its molecular formula is , and it typically exhibits a yellowish color in solid form. The presence of nitrogen and sulfur contributes to its unique reactivity, making it a valuable scaffold for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. For instance, studies have shown that derivatives of this compound demonstrate significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular, compounds derived from thieno[3,2-C]pyridine were more effective against Gram-negative strains compared to their Gram-positive counterparts, as illustrated in the following table:
Bacterial Strain | Activity (Zone of Inhibition in mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Bacillus cereus | 12 | |
Escherichia coli | 18 | |
Salmonella typhimurium | 14 | |
Pseudomonas aeruginosa | 20 |
Anticancer Activity
This compound has also been evaluated for its anticancer potential. Studies suggest that it acts as a kinase inhibitor by mimicking adenosine triphosphate (ATP), thereby interfering with the signaling pathways involved in cell proliferation. The inhibition of G protein-coupled receptor kinase 2 (GRK2) is particularly noteworthy, as it plays a crucial role in cancer cell signaling pathways. This mechanism is detailed below:
- Target : G protein-coupled receptor kinase 2 (GRK2)
- Mode of Action : Inhibition of GRK2 leads to altered signaling through G protein-coupled receptors.
- Result : Reduced cell proliferation and enhanced apoptosis in cancer cells.
Mechanistic Insights
The interaction of this compound with biological targets primarily involves non-covalent interactions that stabilize the binding to active sites on kinases. This compound's ability to mimic ATP allows it to compete effectively with natural substrates for binding sites, thereby inhibiting kinase activity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in Pharmaceuticals highlighted the synthesis of various thieno[3,2-C]pyridine derivatives and their evaluation against multiple bacterial strains. The results indicated a strong correlation between structural modifications and enhanced antimicrobial activity .
- Anticancer Potential : In vitro studies demonstrated that thieno[3,2-C]pyridine derivatives exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compounds induced apoptosis through the activation of caspase pathways .
- Kinase Inhibition : Research focused on the structure-activity relationship (SAR) of thieno[3,2-C]pyridine derivatives revealed that specific substitutions at the 4-position significantly increased their potency as kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the primary synthetic methodologies for Thieno[3,2-c]pyridine-2-carbaldehyde?
- Methodological Answer : The compound is typically synthesized via cyclization reactions. For example, cyclization of β-(2-thienyl)ethylamine derivatives with electrophilic reagents (e.g., o-chloroacetophenone) can yield the thienopyridine core . Schiff base formation between thiophene-2-carboxaldehyde and aminoacetaldehyde dimethyl acetal is another route, followed by acid-catalyzed cyclization . Characterization relies on NMR, mass spectrometry (e.g., molecular weight confirmation via EPA/NIH spectral data ), and X-ray crystallography to resolve regiochemical ambiguities.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, distinguishing fused-ring protons (e.g., δ 7.8–8.2 ppm for pyridinic protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C8H7NOS, theoretical m/z 165.02) .
- IR Spectroscopy : Identifies aldehyde C=O stretching (~1700 cm⁻¹) and aromatic C-H vibrations .
- X-ray Crystallography : Resolves regiochemistry and confirms fused-ring geometry .
Q. How does the fused-ring system of this compound influence its reactivity?
- Methodological Answer : The thiophene-pyridine fusion creates electron-deficient regions (pyridine) and electron-rich areas (thiophene), enabling diverse reactivity. The aldehyde group at position 2 undergoes nucleophilic additions (e.g., Grignard reactions) or serves as a precursor for Schiff bases. Electrophilic substitutions (e.g., bromination) occur preferentially at the thiophene ring due to sulfur's electron-donating effects .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound derivatives for kinase inhibition?
- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity in cyclization reactions . Molecular docking (e.g., AutoDock Vina) evaluates derivatives' binding to kinase targets (e.g., Lck or KDR kinases), guiding structural modifications. For example, introducing urea groups at position 5 enhances hydrogen bonding with kinase ATP pockets .
Q. What strategies resolve contradictions in reported biological activities of Thieno[3,2-c]pyridine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare studies using standardized assays (e.g., IC50 values for kinase inhibition vs. antimicrobial MICs ).
- Structural Re-evaluation : Confirm regiochemistry via X-ray crystallography, as isomers (e.g., thieno[2,3-c] vs. [3,2-c] pyridines) exhibit divergent bioactivities .
- Solubility/Purity Adjustments : Use HPLC to verify compound purity (>98%) and assess solubility in biological buffers .
Q. How do structural modifications enhance electroluminescence in Thieno[3,2-c]pyridine-based OLEDs?
- Methodological Answer : Extending π-conjugation (e.g., adding electron-withdrawing substituents at position 5) red-shifts emission wavelengths. Compare isomers: thieno[3,2-c]pyridine gold(III) complexes show shorter operational lifetimes than [2,3-c] isomers due to weaker π-backbonding . Optimize synthetic protocols (e.g., Suzuki coupling) to introduce aryl groups without disrupting the fused-ring planarity.
Properties
IUPAC Name |
thieno[3,2-c]pyridine-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS/c10-5-7-3-6-4-9-2-1-8(6)11-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWWQVDSQWYRIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1SC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607176 | |
Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94226-19-4 | |
Record name | Thieno[3,2-c]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20607176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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